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Compound of Interest

Compound Name: 3-Methylcholanthrene

Cat. No.: B014862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3-Methylcholanthrene (3-MC) is a potent polycyclic aromatic hydrocarbon (PAH) and a well-

established carcinogen widely utilized in experimental cancer research.[1] Its in vivo

toxicological profile is characterized by a complex interplay of metabolic activation, DNA

damage, and disruption of cellular signaling pathways, primarily mediated by the aryl

hydrocarbon receptor (AHR). This technical guide provides a comprehensive overview of the in

vivo toxicology of 3-MC, with a focus on its carcinogenic, genotoxic, and organ-specific effects.

Detailed experimental protocols, quantitative data summaries, and visual representations of

key molecular pathways are presented to support researchers and professionals in the fields of

toxicology and drug development.

General Information
3-Methylcholanthrene is a solid, pale yellow crystalline compound produced during the

combustion of organic materials at high temperatures.[1] It is known by several synonyms,

including 20-methylcholanthrene.[1]
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Property Value

Chemical Formula C₂₁H₁₆

Molar Mass 268.35 g/mol

Melting Point ~180 °C

Boiling Point ~280 °C at 80 mmHg

Solubility
Insoluble in water; soluble in benzene, toluene,

and xylene

CAS Number 56-49-5

Carcinogenicity
3-MC is a potent carcinogen, readily inducing primary sarcomas in mice and implicated in

prostate cancer.[1] Its carcinogenic activity is dependent on its metabolic activation to reactive

intermediates that can covalently bind to DNA, forming DNA adducts and initiating

tumorigenesis.[1]

Tumor Induction Studies
Numerous studies have demonstrated the ability of 3-MC to induce tumors in various animal

models.
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Animal
Model

Route of
Administrat
ion

Dose Tumor Type Incidence Reference

Wistar Rats
Intrabronchial

injection
Not specified

Squamous

cell

carcinoma

17.7% after

30 days,

38.9% after

60 days

[1]

Wistar Rats
Intrabronchial

injection
Not specified

Adenoid

hyperplasia

or adenomas

70.6% after

30 days,

23.5% after

60 days

[1]

Mice Injection Not specified
Spindle-cell

sarcoma

82% of

tumors
[1]

Pregnant

Mice

(offspring)

Intraperitonea

l injection
100 mg/kg Lung tumors Not specified [1]

Two-Stage Carcinogenesis Model
A well-established two-stage lung adenocarcinoma model in mice utilizes 3-MC as an initiator,

followed by a tumor promoter such as butylated hydroxytoluene (BHT).[2] In sensitive mouse

strains (e.g., A/J, FVB, BALB), this protocol leads to a significantly greater number of tumors

compared to 3-MC administration alone.[2] This model is valuable for studying the distinct

molecular events of initiation and promotion in carcinogenesis.[2]

Genotoxicity
The genotoxicity of 3-MC is a critical component of its carcinogenic mechanism. It is known to

be mutagenic in bacteria and clastogenic in bone marrow.[3] In vivo studies have demonstrated

its ability to induce DNA adducts and mutations in various tissues.

In Vivo Mutagenicity Studies in Transgenic Mice
Studies using Big Blue® C57/Bl male mice, which carry a lambda/lacI shuttle vector for

mutation detection, have provided quantitative data on the mutagenic potential of 3-MC in the
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liver.

Treatmen
t

Duration
Mitotic
Index (vs.
Control)

Relative
Nucleus
Area (vs.
Control)

Mutant
Frequenc
y (x 10⁻⁵)

Predomin
ant
Mutation
Type

Referenc
e

80 mg/kg

3-MC

(single i.p.

dose)

3 days
2.9-fold

increase

1.86-fold

increase
- - [3]

80 mg/kg

3-MC

(single i.p.

dose)

14 days - - 20.3 ± 2.9

G:C → T:A

and C:G →

A:T

transversio

ns

[3]

Control 14 days - - 7.6 ± 2.7 - [3]

DNA Adduct Formation
The formation of DNA adducts is a key initiating event in 3-MC-induced carcinogenesis. Studies

in Big Blue mice have shown a time-dependent increase in the intensity of four major DNA

adducts in the liver following a single intraperitoneal dose of 80 mg/kg 3-MC, with the peak

observed after 6 days.[3]

Mechanistic Toxicology: The Aryl Hydrocarbon
Receptor (AHR) Pathway
The toxic effects of 3-MC are largely mediated through its interaction with the aryl hydrocarbon

receptor (AHR), a ligand-activated transcription factor.[4][5]

AHR Signaling Pathway
Upon entering the cell, 3-MC binds to the AHR, leading to a cascade of events that ultimately

alters gene expression.
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Caption: 3-Methylcholanthrene (3-MC) activation of the Aryl Hydrocarbon Receptor (AHR)

signaling pathway.

Binding of 3-MC to the AHR complex in the cytoplasm induces a conformational change,

leading to the dissociation of heat shock proteins (like Hsp90) and co-chaperones. The

activated 3-MC-AHR complex then translocates to the nucleus, where it forms a heterodimer

with the AHR Nuclear Translocator (ARNT). This heterodimer binds to xenobiotic response

elements (XREs) in the promoter regions of target genes, activating their transcription.[5][6]

AHR-Mediated Gene Expression
The activation of the AHR pathway by 3-MC leads to the induction of a battery of genes, most

notably those encoding for cytochrome P450 enzymes such as CYP1A1, CYP1A2, and

CYP1B1.[4] These enzymes are involved in the metabolic activation of 3-MC to its ultimate

carcinogenic forms. Interestingly, studies have shown that 3-MC can act as a selective AHR

modulator, inducing a different pattern of AHR binding to gene promoters compared to other

potent AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[5]

Organ-Specific Toxicity
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Hepatotoxicity
The liver is a primary target for 3-MC toxicity due to its central role in xenobiotic metabolism.

Acute exposure to 3-MC in mice has been shown to induce significant oxidative stress in the

liver.

Biomarker
Effect of 100 mg/kg 3-MC
(i.p.) in Mice

Reference

Reactive Oxygen Species

(ROS)
Significantly increased [7]

Malondialdehyde (MDA) Significantly increased [7]

Glutathione (GSH) Significantly decreased [7]

Total Antioxidant Capacity (T-

AOC)
Significantly decreased [7]

This oxidative stress can activate the Nrf2/ARE signaling pathway, an adaptive cellular defense

mechanism against oxidative damage.[7]

Immunotoxicity
3-MC has been shown to exert suppressive effects on the immune system. A single injection of

3-MC in mice can cause transient suppression of splenic natural killer (NK) cell activity, natural

cytotoxic (NC) cell activity, and peritoneal macrophage cytotoxicity.[8] In vitro studies have

confirmed that 3-MC can inhibit the lytic activity of NK cells in a dose-dependent manner.[9]

High doses of 3-MC have also been found to suppress mitogen activation and cell-mediated

lympholysis in lymphocytes from PAH-responsive mice, an effect correlated with an increase in

T-suppressor cells.[10]

Reproductive Toxicity
Recent studies have highlighted the impact of 3-MC on female reproductive health. Daily

exposure of immature female rats to low doses of 3-MC can alter ovarian function by affecting

follicle growth and ovulation.[11] These effects include increased apoptosis in antral follicles,

decreased oocyte health, and abnormal meiotic spindle formation.[11] Notably, low, non-daily
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doses of 3-MC caused DNA damage in oocytes without inducing systemic toxicity in blood or

bone marrow cells, suggesting that germ cells are particularly sensitive to this compound.[11]

Experimental Protocols
In Vivo Genotoxicity Assessment in Transgenic Mice
This protocol outlines the key steps for evaluating the mutagenic potential of 3-MC in the liver

of Big Blue® transgenic mice.
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Caption: Experimental workflow for in vivo genotoxicity assessment of 3-MC using transgenic

mice.
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Two-Stage Lung Carcinogenesis Protocol in Mice
This protocol describes a widely used model for studying lung adenocarcinoma development.

Sensitive Mouse Strain
(e.g., A/J, FVB, BALB)

Initiation:
Single Dose of 3-MC

Promotion:
Repeated Doses of BHT

Observation Period for
Tumor Development

Tumor Quantification and
Histopathological Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the two-stage lung carcinogenesis model with 3-MC and

BHT.

Conclusion
The in vivo toxicological profile of 3-Methylcholanthrene is multifaceted, with well-documented

carcinogenic, genotoxic, and organ-specific effects. Its mechanism of action is intricately linked

to the activation of the aryl hydrocarbon receptor, leading to metabolic activation and

subsequent cellular damage. The data and protocols presented in this guide serve as a

valuable resource for researchers and professionals engaged in toxicological assessment and

the development of novel therapeutic strategies. A thorough understanding of the in vivo effects
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of 3-MC is crucial for its continued use as a model carcinogen in research and for evaluating

the risks associated with exposure to polycyclic aromatic hydrocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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